molecular formula C5H5F3N4O2 B3124858 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 320424-58-6

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B3124858
CAS No.: 320424-58-6
M. Wt: 210.11 g/mol
InChI Key: VWCNMZMAVIEAJB-UHFFFAOYSA-N
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Description

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with methyl, nitromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-1H-1,2,4-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like hexafluoroisopropanol (HFIP) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitromethyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-1H-1,2,4-triazole
  • 4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole

Uniqueness

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. The presence of both nitromethyl and trifluoromethyl groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c1-11-3(2-12(13)14)9-10-4(11)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNMZMAVIEAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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